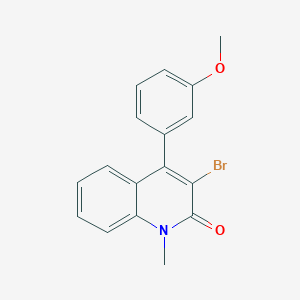

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C17H14BrNO2 |

|---|---|

Molecular Weight |

344.2 g/mol |

IUPAC Name |

3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2-one |

InChI |

InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 |

InChI Key |

NICYHSJDYPYXKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products

Substitution: Formation of 4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one derivatives with different substituents at the third position.

Oxidation: Formation of 3-bromo-4-(3-formylphenyl)-1-methylquinolin-2(1H)-one or 3-bromo-4-(3-carboxyphenyl)-1-methylquinolin-2(1H)-one.

Reduction: Formation of 3-bromo-4-(3-methoxyphenyl)-1-methyl-1,2-dihydroquinolin-2(1H)-one.

Scientific Research Applications

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Bromo-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one (): Differs in the methoxy group position (para vs. meta). This may enhance stability in palladium-catalyzed reactions (79% yield in coupling with 2-ethynylaniline) .

- 3-Bromo-1-methyl-4-phenylquinolin-2(1H)-one (): Lacks the methoxy group, reducing polarity and hydrogen-bonding capacity. Molecular weight (314.18 g/mol) and bromine reactivity are comparable, but the absence of methoxy may lower solubility in polar solvents .

- 3-(4-Cyclopropylphenyl)-1-methylquinolin-2(1H)-one (3k, ): Cyclopropyl substituent introduces steric hindrance and unique electronic effects, favoring radical cyclization reactions .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: Bromine at position 3 is a versatile handle for functionalization. For instance, 3-bromo-4-(4-methoxyphenyl)quinolin-2(1H)-one participates in one-pot Pd/Cu-catalyzed reactions to form fused heterocycles .

Biological Activity

Introduction

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. Its molecular formula is , and it features a bromine atom at the third position and a methoxyphenyl group at the fourth position of the quinolinone structure. This compound has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the quinoline core through cyclization reactions.

- Bromination at the 3-position.

- Methoxylation at the 4-position.

The structural uniqueness of this compound, particularly the combination of the bromine atom and the methoxyphenyl group, enhances its reactivity and biological activity compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by inhibiting topoisomerases, which are crucial enzymes involved in DNA replication and transcription. This inhibition suggests potential applications in cancer therapy.

The compound's mechanism involves:

- Inhibition of topoisomerases , leading to disruption in DNA replication.

- Induction of apoptosis in cancer cells, as evidenced by flow cytometric assays showing increased cell death at low concentrations (down to 10 nM) in human cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that it interacts with microbial cell membranes, suggesting a mechanism that may disrupt membrane integrity and function .

Case Studies

- In vitro Studies : The compound was evaluated against various microbial strains, showing effective inhibition comparable to standard antimicrobial agents.

- Biofilm Inhibition : It exhibited moderate-to-good antibiofilm activity against resistant strains like MRSA, indicating its potential as a therapeutic agent against biofilm-associated infections .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 4-(3-Methoxyphenyl)-1-methylquinolin-2(1H)-one | Lacks the bromine atom at the third position |

| 3-Bromo-1-methylquinolin-2(1H)-one | Lacks the methoxyphenyl group at the fourth position |

| 4-(4-Methoxyphenyl)-1-methylquinolin-2(1H)-one | Lacks the methyl group at the first position |

The comparative analysis highlights that the unique combination of substituents in this compound contributes significantly to its enhanced biological activities compared to structurally similar compounds.

Q & A

Q. Q1: What are the key synthetic routes for preparing 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one?

A1: The synthesis typically involves bromination and nucleophilic substitution steps. For example:

- Bromination: A quinolin-2(1H)-one precursor is treated with bromine in acetic acid under controlled conditions (0–20°C) to introduce the bromine atom at the 3-position .

- Substitution: The brominated intermediate undergoes nucleophilic substitution with amines or other nucleophiles to introduce functional groups (e.g., methoxyphenyl) at the 4-position. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions like over-bromination .

- Characterization: Final compounds are validated via IR (e.g., carbonyl stretch at ~1646 cm⁻¹), ¹H NMR (e.g., aromatic protons at δ 6.4–8.2 ppm), and mass spectrometry .

Q. Q2: How is the purity and structural integrity of this compound confirmed in academic research?

A2: Researchers employ:

- Spectroscopic Techniques:

- IR Spectroscopy: Identifies functional groups (e.g., -C=O at ~1646 cm⁻¹, -OH at ~3213 cm⁻¹) .

- NMR: ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., methoxyphenyl protons at δ ~3.8 ppm for -OCH₃) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₇H₁₅BrNO₂) .

- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by GC or LC-MS) .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

A3: Single-crystal X-ray diffraction (SCXRD) is critical for:

- Confirming Substituent Geometry: The 3-bromo and 4-(3-methoxyphenyl) groups’ spatial arrangement can be visualized, revealing potential steric clashes or hydrogen-bonding networks .

- Software Tools: Programs like SHELXL refine crystal structures by optimizing bond lengths, angles, and thermal parameters. Validation tools (e.g., PLATON) check for missed symmetry or disorder .

- Case Study: The bromodomain of human ATAD2 bound to 1-methylquinolin-2(1H)-one (PDB: 4QST) provides a template for analyzing interactions between quinolinones and protein targets .

Q. Q4: What strategies address contradictions in biological activity data for quinolin-2(1H)-one derivatives?

A4: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., MTT assay for cytotoxicity) across labs to minimize false positives/negatives .

- Structural Modifications: Small changes (e.g., replacing -OCH₃ with -CF₃) can alter solubility or target binding. Use SAR studies to correlate substituents with activity trends .

- Target Validation: For example, if a derivative shows inhibition of glutaminase (GLS), confirm via enzymatic assays and co-crystallization to rule off-target effects .

Q. Q5: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

A5: Graph-set analysis (Etter’s method) classifies hydrogen bonds (H-bonds) into motifs (e.g., chains, rings):

- Intermolecular H-bonds: The carbonyl group (-C=O) at position 2 and hydroxyl (-OH) at position 4 (if present) form directional interactions, stabilizing crystal packing .

- Impact on Solubility: Strong H-bond networks in the solid state may reduce solubility in polar solvents, requiring co-solvents or salt formation for biological testing .

Q. Q6: What computational methods predict the reactivity of the bromine atom in further functionalization?

A6:

- DFT Calculations: Model transition states for substitution reactions (e.g., Suzuki coupling) to predict regioselectivity and activation barriers .

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C-3 bromine) prone to nucleophilic attack .

- Case Example: Bromine at C-3 in quinolinones is highly electrophilic, enabling palladium-catalyzed cross-coupling reactions (e.g., with arylboronic acids) .

Q. Q7: How does the methoxyphenyl group at C-4 affect electronic properties and bioactivity?

A7:

- Electronic Effects: The -OCH₃ group is electron-donating, increasing electron density at C-4 and altering redox potential (measured via cyclic voltammetry) .

- Biological Implications: Methoxy groups enhance membrane permeability and modulate interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Comparative Studies: Replace -OCH₃ with -NO₂ or -CN to assess changes in cytotoxicity (e.g., against MDA-MB-231 cells) .

Methodological Considerations

Q. Q8: What are best practices for handling air- or light-sensitive intermediates in its synthesis?

A8:

Q. Q9: How to troubleshoot low yields in nucleophilic substitution reactions involving this compound?

A9:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .

- Catalysis: Add KI or tetrabutylammonium bromide (TBAB) to facilitate bromide displacement .

- Byproduct Analysis: Use LC-MS to detect unreacted starting material or dimerization products .

Q. Q10: What emerging applications justify further study of this compound?

A10:

- Targeted Therapy: Analogues with 3-bromo-4-aryl substitutions show promise as bromodomain inhibitors (e.g., ATAD2 in cancer) .

- Antimicrobial Agents: Quinolin-2(1H)-ones with halogen and methoxy groups exhibit activity against drug-resistant pathogens .

- Material Science: Their planar structure and H-bonding capacity make them candidates for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.